molecular formula C10H10N2O2S B5660957 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Cat. No. B5660957
M. Wt: 222.27 g/mol
InChI Key: VLRZTUWWTUBKBF-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that feature a thiazolone core structure, which is significant in the field of medicinal chemistry due to its wide range of biological activities. The hydroxyphenyl and methylamino groups attached to this core structure may impart unique chemical and physical properties, making it a subject of interest for various synthetic and analytical studies.

Synthesis Analysis

The synthesis of similar thiazolone derivatives involves the reaction of appropriate precursors, such as phenylamino compounds and thioureas, under specific conditions to form the thiazolone ring. One method includes the condensation reaction of p-hydrobenzoic acid and thiosemicarbazide, using phosphorus oxychloride (POCl3) as a catalyst to yield a thiadiazole derivative, which shares structural similarities with our compound of interest (Xue-fen, 2008).

Molecular Structure Analysis

The molecular structure of thiazolone derivatives has been studied through crystallography and spectroscopy. These analyses reveal details about the tautomerism and molecular conformation, including the existence of the amino tautomeric form in solid and liquid phases and the intermolecular interactions within the crystals. Such studies are crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets (Pyrih et al., 2023).

properties

IUPAC Name

2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12(10-11-9(14)6-15-10)7-2-4-8(13)5-3-7/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRZTUWWTUBKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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